molecular formula C19H21N3O2S B10939883 2,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

2,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10939883
M. Wt: 355.5 g/mol
InChI Key: SOXQSXNOIULTMK-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene, followed by the introduction of the 2,5-dimethyl groups via Friedel-Crafts alkylation. The pyrazole ring is then synthesized separately, often through the reaction of hydrazine with a 1,3-diketone, and subsequently attached to the benzenesulfonamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for sulfonation and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, with a different aromatic ring structure.

    Sulfisoxazole: Known for its use in urinary tract infections, with a different substitution pattern on the aromatic ring.

Uniqueness

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other sulfonamides. Its structure allows for potential modifications to enhance its efficacy and reduce side effects.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2,5-dimethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C19H21N3O2S/c1-14-5-4-6-17(9-14)12-22-13-18(11-20-22)21-25(23,24)19-10-15(2)7-8-16(19)3/h4-11,13,21H,12H2,1-3H3

InChI Key

SOXQSXNOIULTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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